Unique Syn Conformation of the Amide N–H Bond Driven by Ortho-Chloro Substitution
In the crystal structure of the parent acid N-(2-chlorophenyl)succinamic acid, the amide N–H bond adopts a syn conformation relative to the ortho-chloro atom on the benzene ring [1]. This is in stark contrast to N-(3-chlorophenyl)succinamic acid, where the N–H and C=O bonds in the amide segment are anti to each other and no such syn relationship with chlorine is possible [2]. The 4-chloro isomer similarly lacks this syn arrangement; instead, the amide oxygen and the carbonyl oxygen of the acid segment are anti to each other [3]. The syn conformation in the 2‑chloro derivative creates a distinct intramolecular N–H···Cl electrostatic environment and forces a different hydrogen-bonding topology in the crystal lattice.
| Evidence Dimension | Amide N–H bond conformation relative to chloro substituent |
|---|---|
| Target Compound Data | Syn to ortho-Cl (N-(2-chlorophenyl)succinamic acid; monoclinic P2₁/n, a = 4.9056 Å, b = 11.126 Å, c = 18.677 Å, β = 94.92°, V = 1015.63 ų, Z = 4) [1] |
| Comparator Or Baseline | N-(3-chlorophenyl)succinamic acid: N–H anti to C=O, no ortho-Cl interaction (orthorhombic Pbca, a = 10.0308 Å, b = 11.1810 Å, c = 19.036 Å, V = 2135.0 ų, Z = 8) [2]; N-(4-chlorophenyl)succinamic acid: amide O and carbonyl O anti to adjacent –CH₂ H atoms [3] |
| Quantified Difference | Crystal system change: monoclinic (2-Cl) vs. orthorhombic (3-Cl); unit cell volume per molecule: 253.9 ų (2-Cl) vs. 266.9 ų (3-Cl), a 4.9% reduction in packing volume indicating tighter packing in the ortho isomer [1][2]. |
| Conditions | Single-crystal X‑ray diffraction at 299 K, Mo Kα radiation; structures solved via SHELXS97 and refined with SHELXL97 [1][2][3]. |
Why This Matters
The unique syn conformation of the 2‑chloro derivative directly affects solid-state stability, crystal habit, and the geometric presentation of pharmacophoric elements, making it non-interchangeable with meta or para isomers in any solid-form or structure-based design application.
- [1] Gowda BT, Foro S, Saraswathi BS, Fuess H. N-(2-Chlorophenyl)succinamic acid. Acta Crystallogr Sect E Struct Rep Online. 2009;65(Pt 2):o358. doi:10.1107/S1600536809002979. View Source
- [2] Gowda BT, Foro S, Saraswathi BS, Fuess H. N-(3-Chlorophenyl)succinamic acid. Acta Crystallogr Sect E Struct Rep Online. 2010;66(Pt 4):o842. doi:10.1107/S1600536810008949. View Source
- [3] Gowda BT, Foro S, Saraswathi BS, Fuess H. N-(4-Chlorophenyl)succinamic acid. Acta Crystallogr Sect E Struct Rep Online. 2009;65(Pt 8):o1869. doi:10.1107/S1600536809027420. View Source
